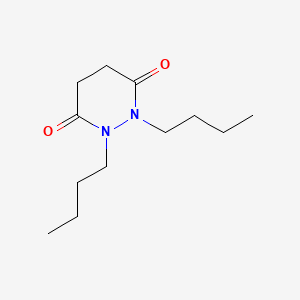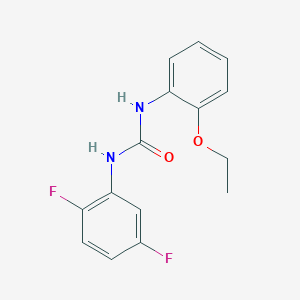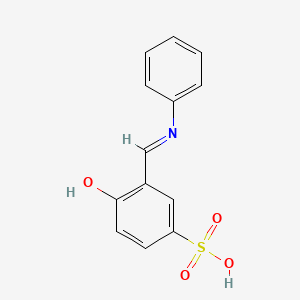
2,2,3,3-Tetrafluoropropyl 2-(dodecylsulfanyl)ethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoropropyl 2-(dodecylsulfanyl)ethanesulfonate is a chemical compound with the molecular formula C17H32F4O3S2 and a molecular weight of 424.564 g/mol . This compound is known for its unique structure, which includes both fluorinated and sulfonated groups, making it a valuable substance in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropyl 2-(dodecylsulfanyl)ethanesulfonate typically involves the reaction of 2,2,3,3-tetrafluoropropanol with 2-(dodecylsulfanyl)ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropyl 2-(dodecylsulfanyl)ethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be replaced by other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction Reactions: The sulfonate group can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of new sulfonate derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced sulfonate derivatives.
Scientific Research Applications
2,2,3,3-Tetrafluoropropyl 2-(dodecylsulfanyl)ethanesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Potential use in studying biological systems due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,3,3-Tetrafluoropropyl 2-(dodecylsulfanyl)ethanesulfonate involves its interaction with molecular targets through its fluorinated and sulfonated groups. These interactions can affect various biochemical pathways, making it a valuable tool in research. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-Tetrafluoropropyl 2-(dodecylsulfonyl)ethanesulfonate
- 2,2,3,3-Tetrafluoropropyl 2-(dodecylthio)ethanesulfonate
Uniqueness
2,2,3,3-Tetrafluoropropyl 2-(dodecylsulfanyl)ethanesulfonate is unique due to its combination of fluorinated and sulfonated groups, which impart distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C17H32F4O3S2 |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropyl 2-dodecylsulfanylethanesulfonate |
InChI |
InChI=1S/C17H32F4O3S2/c1-2-3-4-5-6-7-8-9-10-11-12-25-13-14-26(22,23)24-15-17(20,21)16(18)19/h16H,2-15H2,1H3 |
InChI Key |
OUSYJJKROZXERU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSCCS(=O)(=O)OCC(C(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


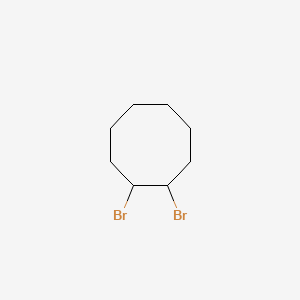
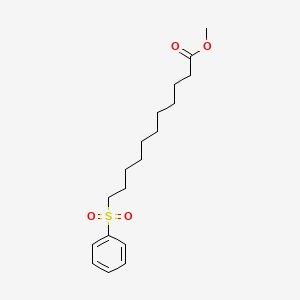
![2,3,4,5-Tetrachloro-6-[[3-(trifluoromethyl)phenyl]carbamoyl]benzoic acid](/img/structure/B11955436.png)


![(1E)-1-(4-nitrophenyl)ethanone [4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11955452.png)

![Ethyl 4-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzoate](/img/structure/B11955464.png)

